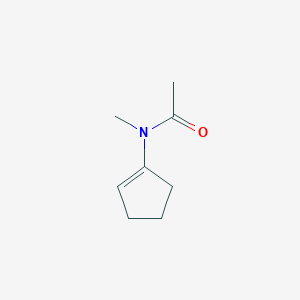![molecular formula C18H20Cl2N4O2 B12581535 N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(piperidin-1-yl)acetamide CAS No. 642084-66-0](/img/structure/B12581535.png)
N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(piperidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(piperidin-1-yl)acetamide is a chemical compound known for its diverse applications in scientific research. This compound features a pyrazine ring substituted with a 2,6-dichlorophenyl group and a piperidin-1-ylacetamide moiety, making it a unique structure with potential biological and pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(piperidin-1-yl)acetamide typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring is synthesized through a condensation reaction between appropriate precursors.
Substitution with 2,6-Dichlorophenyl Group: The pyrazine ring is then substituted with a 2,6-dichlorophenyl group using a nucleophilic aromatic substitution reaction.
Attachment of Piperidin-1-ylacetamide Moiety: The final step involves the attachment of the piperidin-1-ylacetamide moiety through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(piperidin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrazine ring.
Wissenschaftliche Forschungsanwendungen
N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(piperidin-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(piperidin-1-yl)acetamide involves interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}ethenesulfonamide
- N-[5-[(2,6-dichlorophenyl)methoxy]pyrazin-2-yl]ethenesulfonamide
Uniqueness
N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(piperidin-1-yl)acetamide is unique due to its specific substitution pattern and the presence of the piperidin-1-ylacetamide moiety. This structural uniqueness contributes to its distinct chemical and biological properties, differentiating it from other similar compounds.
Eigenschaften
CAS-Nummer |
642084-66-0 |
|---|---|
Molekularformel |
C18H20Cl2N4O2 |
Molekulargewicht |
395.3 g/mol |
IUPAC-Name |
N-[5-[(2,6-dichlorophenyl)methoxy]pyrazin-2-yl]-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C18H20Cl2N4O2/c19-14-5-4-6-15(20)13(14)12-26-18-10-21-16(9-22-18)23-17(25)11-24-7-2-1-3-8-24/h4-6,9-10H,1-3,7-8,11-12H2,(H,21,23,25) |
InChI-Schlüssel |
SWQUBIWOJMHSTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC(=O)NC2=CN=C(C=N2)OCC3=C(C=CC=C3Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


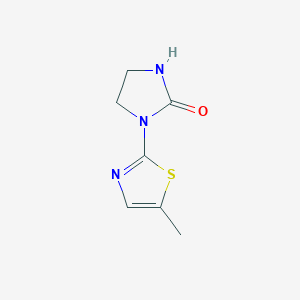

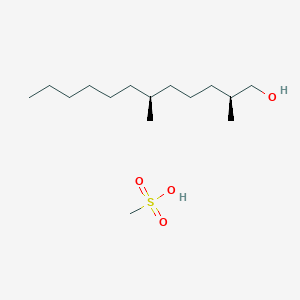
![(5-{2-[4-(Dibutylamino)phenyl]ethenyl}thiophen-2-yl)ethene-1,1,2-tricarbonitrile](/img/structure/B12581464.png)
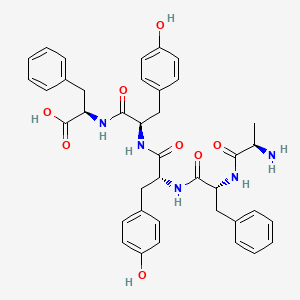


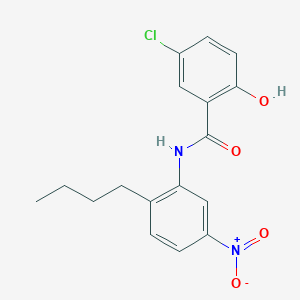
![2,4,6-Tris[2,5-di(propan-2-yl)-4-(pyridin-2-yl)phenyl]-1,3,5-triazine](/img/structure/B12581479.png)
![(E)-1-{4-[(Butan-2-yl)oxy]phenyl}-2-[4-(2-methylbutoxy)phenyl]diazene](/img/structure/B12581481.png)
![1,1,7b-Trimethyl-1a-phenyl-1a,7b-dihydro-1H-cyclopropa[c]isoquinoline](/img/structure/B12581494.png)
![Benzenamine, 2,6-bis(1-methylethyl)-N-[1-(2-pyridinyl)ethylidene]-](/img/structure/B12581495.png)

